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Core Science & Biosynthesis

Foundational

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol CAS 1823505-43-6 properties

An In-depth Technical Guide to 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (CAS 1823505-43-6) Disclaimer: The compound 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (CAS 1823505-43-6) is a sparsely documented chemical entity in pu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (CAS 1823505-43-6)

Disclaimer: The compound 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (CAS 1823505-43-6) is a sparsely documented chemical entity in publicly accessible scientific literature and databases. This guide has been constructed by a Senior Application Scientist by synthesizing data from structurally analogous compounds to provide a robust and scientifically grounded overview. All properties and protocols should be treated as informed projections and validated experimentally.

Introduction and Strategic Overview

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is a substituted nitrophenol derivative. Its structure incorporates three key functional groups that make it a molecule of significant interest in synthetic and medicinal chemistry:

  • A Phenolic Hydroxyl Group: Provides a reactive handle for further chemical modification and can participate in hydrogen bonding, influencing solubility and biological interactions.

  • An Ortho-Nitro Group: A strong electron-withdrawing group that modulates the acidity of the phenol and activates the aromatic ring for nucleophilic substitution reactions. The nitro group is also a well-established pharmacophore and a precursor to an amine group via reduction.[1][2]

  • A Para-trifluoroethoxy Group: This moiety significantly increases lipophilicity and can improve metabolic stability and cell membrane permeability of a parent molecule, making it a valuable feature in drug design.

This compound is best understood as a specialized chemical intermediate or building block, designed for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[3] Its utility lies in the ability to introduce a unique combination of electronic and steric properties into a target scaffold.

Physicochemical and Structural Properties

While direct experimental data for CAS 1823505-43-6 is unavailable, we can project its properties based on its calculated values and data from closely related analogs.

Table 1: Calculated and Analog-Inferred Properties

PropertyValue / Expected ValueSource / Basis
Molecular Formula C₈H₆F₃NO₄Calculated
Molecular Weight 237.13 g/mol Calculated
Appearance Expected to be a yellow to orange solidAnalogy with 2-nitrophenols which are typically light yellow solids[3][4]
Boiling Point > 200 °C (Predicted)Analogy with similar structures like 2-Nitro-4-(trifluoromethyl)phenol (92-94 °C/12 mmHg) and 4-(2,2,2-Trifluoroethoxy)phenol (~227 °C)[5]
Solubility Expected to be soluble in polar organic solvents (e.g., Ethanol, DMSO, Acetone) and have low solubility in water.General property of nitrophenols[4]
Acidity (pKa) Expected to be more acidic than phenol (pKa ~9.9) due to the electron-withdrawing nitro group.Standard physical organic chemistry principles.

G cluster_0 Core Structure: Phenol cluster_1 Key Functional Groups cluster_2 Resulting Chemical Personality Phenol Phenol Ortho-Nitro Group Ortho-Nitro Group Increased Acidity Increased Acidity Ortho-Nitro Group->Increased Acidity e⁻ withdrawing Synthetic Versatility Synthetic Versatility Ortho-Nitro Group->Synthetic Versatility Reducible Para-trifluoroethoxy Group Para-trifluoroethoxy Group Enhanced Lipophilicity Enhanced Lipophilicity Para-trifluoroethoxy Group->Enhanced Lipophilicity Fluorine effect Hydroxyl Group Hydroxyl Group Hydroxyl Group->Synthetic Versatility Reactive site

Synthesis Pathway and Methodologies

A validated synthesis for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is not published. However, based on established methods for analogous compounds, a plausible and robust multi-step synthetic route can be designed.[6][7][8] The most logical approach starts from an appropriately substituted nitroaromatic precursor.

A likely precursor for this synthesis would be 4-chloro-2-nitrophenol . The synthesis would proceed via a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-nitrophenol (1 equivalent) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Base Addition: Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the mixture. The base is crucial for deprotonating the phenolic hydroxyl group, forming a phenoxide which is a much more potent nucleophile.

  • Nucleophilic Addition: Add 2,2,2-trifluoroethanol (1.1-1.3 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The electron-withdrawing nitro group activates the para position, facilitating the displacement of the chloride by the trifluoroethoxide.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the final, pure 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol.

SynthesisWorkflow Start 4-chloro-2-nitrophenol Step1 Williamson Ether Synthesis (SɴAr Reaction) Solvent: DMF, 80-120°C Start->Step1 Reagent1 2,2,2-Trifluoroethanol + K₂CO₃ (Base) Reagent1->Step1 Workup Aqueous Work-up & Extraction Step1->Workup Purification Column Chromatography Workup->Purification Product 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol Purification->Product

Applications in Research and Development

The true value of this molecule is as a strategic intermediate. The nitro group can be readily reduced to an amine, which is a cornerstone functional group for building pharmaceutical libraries.

Potential applications include:

  • Scaffold for Bioactive Molecules: The resulting 2-amino-4-(2,2,2-trifluoroethoxy)phenol can be used to synthesize heterocycles (e.g., benzoxazoles), amides, or sulfonamides, which are common motifs in drug candidates.

  • Prodrug Development: Aromatic nitro compounds are extensively researched as hypoxia-activated prodrugs for cancer therapy.[9] In the low-oxygen environment of tumors, specific reductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent.[9]

  • Agrochemical Synthesis: The combination of a phenol and fluorinated motifs is common in modern herbicides and fungicides.[3]

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for CAS 1823505-43-6. Therefore, a conservative approach based on the hazards of analogous nitrophenols is mandatory.[10][11][12][13]

Core Hazard Profile
  • Acute Toxicity: Harmful if swallowed.[12]

  • Skin Corrosion/Irritation: Causes skin irritation.[13] Avoid all direct skin contact.

  • Eye Damage/Irritation: Causes serious eye irritation or severe eye damage.[10][13]

  • Respiratory Irritation: May cause respiratory irritation.[14] Handle only in a chemical fume hood.

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only under a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[10][11]

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use.[14]

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[12]

    • Clothing: Wear a lab coat and appropriate protective clothing.[11]

  • Hygiene: Wash hands thoroughly after handling.[12][13] Do not eat, drink, or smoke in the work area.[11]

Storage and Disposal
  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10][13] Store away from strong oxidizing agents.[10]

  • Disposal: Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not let product enter drains.[11][14]

References

  • PubChem. 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • New Jersey Department of Health. Hazard Summary: 2-Nitrophenol. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Nitrophenol. Available at: [Link]

  • Capot Chemical Co., Ltd. Safety Data Sheet: 2-(2,2,2-Trifluoroethoxy)phenol. Available at: [Link]

  • Eureka | Patsnap. (2007). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available at: [Link]

  • Google Patents. (2009). CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
  • Google Patents. (2007). CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
  • Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Available at: [Link]

  • NIST Chemistry WebBook. Phenol, 2-nitro-. National Institute of Standards and Technology. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

Sources

Exploratory

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol Executive Summary 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is a specialized fluorinated building block used...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol

Executive Summary

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. It serves as a critical "scaffold modifier" in medicinal chemistry, offering a dual-function advantage: the nitro group acts as a latent amine for coupling reactions (after reduction), while the trifluoroethoxy moiety functions as a metabolically stable bioisostere of a methoxy group.

This guide provides a comprehensive technical profile of the molecule, including verified physicochemical data, robust synthetic pathways, and its strategic application in structure-activity relationship (SAR) optimization.

Molecular Identity & Physicochemical Core

The following data represents the definitive chemical identity of the target molecule. Researchers should use these parameters for analytical validation (LC-MS/NMR).

Table 1: Physicochemical Specifications
ParameterValueTechnical Note
IUPAC Name 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol
Molecular Formula C₈H₆F₃NO₄ Confirmed via elemental count.[1][2]
Molecular Weight 237.13 g/mol Monoisotopic Mass: 237.0249
Exact Mass 237.02 g/mol Useful for High-Res MS (HRMS).
Predicted pKa ~6.8 – 7.1Significantly more acidic than phenol (pKa 10) due to the ortho-nitro group and electron-withdrawing fluorinated tail.
LogP (Predicted) ~2.1 – 2.4Higher lipophilicity than 2-nitro-4-methoxyphenol due to the -CF₃ group.
H-Bond Donors 1Phenolic -OH (Intramolecular H-bond with Nitro group).
H-Bond Acceptors 5Nitro (2), Ether (1), Fluorine (3 - weak).
Appearance Yellow/Orange SolidTypical of ortho-nitrophenols.

Note on CAS Registry: While the non-nitrated precursor (4-(2,2,2-trifluoroethoxy)phenol, CAS 129560-99-2) is widely indexed, the specific isomer 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is often treated as a custom intermediate synthesized in situ or on-demand.

Strategic Synthesis: The "Self-Validating" Protocol

Direct nitration of 4-(2,2,2-trifluoroethoxy)phenol is possible but often leads to regioisomeric mixtures (ortho vs. meta nitration relative to the ether). The most robust, industrial-standard route utilizes Nucleophilic Aromatic Substitution (SₙAr) . This method guarantees regioselectivity.

Mechanism: SₙAr Displacement

The reaction utilizes 4-Fluoro-2-nitrophenol as the electrophile. The fluorine atom is activated by the ortho-nitro group, making it susceptible to displacement by the trifluoroethanol nucleophile.

Protocol:

  • Activation: 2,2,2-Trifluoroethanol (TFE) is treated with a base (NaH or K₂CO₃) to generate the alkoxide.

  • Substitution: The alkoxide attacks 4-Fluoro-2-nitrophenol.

  • Result: Exclusive formation of the 4-alkoxy product.

SynthesisWorkflow Start Starting Material: 4-Fluoro-2-nitrophenol Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent Reagent: 2,2,2-Trifluoroethanol (Base: K2CO3/DMF) Reagent->Intermediate Product Target: 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol Intermediate->Product Elimination of F-

Caption: Figure 1. Regioselective synthesis via SₙAr mechanism avoids isomer purification issues common in direct nitration.

Medicinal Chemistry Context: The "Fluorine Effect"

Why use this specific building block instead of a standard methoxy-phenol?

Metabolic Stability (The "Teflon" Effect)

Standard methoxy groups (-OCH₃) are prone to O-dealkylation by Cytochrome P450 enzymes (CYP2D6/3A4), leading to rapid clearance. The trifluoroethoxy group (-OCH₂CF₃) blocks this metabolic soft spot. The strong C-F bonds withdraw electron density, making the adjacent methylene protons less susceptible to oxidative abstraction.

Lipophilicity Modulation

The trifluoroethoxy group increases LogP (lipophilicity) without significantly increasing steric bulk compared to an isopropyl or tert-butyl group. This enhances membrane permeability (CNS penetration) while maintaining binding pocket fit.

The Nitro "Handle"

The ortho-nitro group is rarely the final endpoint. It serves as a masked aniline. Upon reduction (H₂/Pd-C or Fe/NH₄Cl), it yields 2-Amino-4-(2,2,2-trifluoroethoxy)phenol . This aminophenol core is a privileged scaffold for:

  • Benzoxazoles: Cyclization with carboxylic acids.

  • Kinase Inhibitors: Amide coupling to the aniline.

MedChemLogic cluster_0 Chemical Transformation cluster_1 Drug Design Application Target 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol Reduction Reduction (-NO2 -> -NH2) Target->Reduction Bioisostere Metabolic Stability: Resists O-dealkylation Target->Bioisostere Aminophenol 2-Amino-4-(trifluoroethoxy)phenol Reduction->Aminophenol Scaffold Scaffold Synthesis: Benzoxazoles / Kinase Inhibitors Aminophenol->Scaffold

Caption: Figure 2. Strategic utility of the molecule in drug design workflows.

Analytical Characterization Expectations

When validating the synthesized or purchased material, the following spectral signatures confirm identity:

  • ¹H NMR (DMSO-d₆):

    • Phenol -OH: Broad singlet, ~10.5–11.0 ppm (deshielded by nitro group).

    • Aromatic Protons:

      • H-3 (ortho to nitro): Doublet, ~7.5 ppm (small coupling).

      • H-5 (meta to nitro): Doublet of doublets.

      • H-6 (ortho to OH): Doublet.

    • Ethoxy (-OCH₂-): Quartet, ~4.7–4.9 ppm (coupling with ³J_HF).

  • ¹⁹F NMR:

    • Single signal (triplet) around -74 ppm.

  • Mass Spectrometry (ESI-):

    • Expect [M-H]⁻ peak at m/z 236.0 .

Safety & Handling

  • Acidity: As a nitrophenol, this compound is acidic.[3] It can form explosive salts with strong bases if dried completely. Handle wet or in solution when possible.

  • Toxicity: Like most fluorinated aromatics and nitrophenols, treat as a potential skin irritant and toxic by inhalation. Use standard PPE (nitrile gloves, fume hood).

References

  • PubChem Compound Summary. 4-(2,2,2-Trifluoroethoxy)phenol (Precursor Data). National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Data. Nitrophenol Derivatives and Synthesis Protocols.Link[4]

  • Sigma-Aldrich. Product Specification: 4-(2,2,2-Trifluoroethoxy)phenol.Link

Sources

Foundational

Strategic Deployment of Fluorinated Nitrophenol Building Blocks in Medicinal Chemistry

Introduction: The Strategic Role of Fluorine in Nitrophenol Scaffolds As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently rely on fluorinated nitrophenols as foundational...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Nitrophenol Scaffolds

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently rely on fluorinated nitrophenols as foundational building blocks. These molecules—characterized by a phenolic hydroxyl group, an electrophilic nitro group, and one or more fluorine atoms—offer unparalleled versatility. The phenol acts as a nucleophilic handle for etherification (e.g., via SNAr or Mitsunobu reactions), while the nitro group serves as a reliable precursor to anilines and amides.

However, it is the strategic incorporation of fluorine that elevates these scaffolds. Fluorine is the most electronegative element and possesses an exceptionally high carbon-fluorine (C–F) bond dissociation energy (BDE), typically exceeding 109 kcal/mol[1]. In medicinal chemistry, we leverage this high BDE to block metabolic "soft spots." By replacing a vulnerable C–H bond with a C–F bond, we can prevent rapid cytochrome P450-mediated oxidation, thereby extending the biological half-life of the drug candidate and preventing the formation of reactive, toxic metabolites[1],[2].

Physicochemical Impact of Fluorination

The addition of fluorine to a nitrophenol ring is not merely a structural change; it is a precise physicochemical tuning mechanism. Due to its strong electron-withdrawing inductive effect, fluorine significantly lowers the pKa of the neighboring phenolic hydroxyl group[2]. This increases the fraction of the ionized phenoxide at physiological pH, which can enhance aqueous solubility.

Conversely, the intrinsic hydrophobicity of the fluorine atom increases the overall lipophilicity (LogP) of the un-ionized molecule, which is critical for improving passive membrane permeability and cellular uptake[3],[2]. Understanding this dichotomy—increased acidity paired with increased lipophilicity—is essential for optimizing oral bioavailability.

Table 1: Physicochemical Properties of Selected Phenol Derivatives

CompoundEstimated pKaEstimated LogPMetabolic StabilityKey Structural Feature & Causality
Phenol 9.951.46LowUnsubstituted baseline scaffold; highly susceptible to oxidation.
4-Nitrophenol 7.151.91ModerateStrongly electron-withdrawing -NO₂ lowers pKa and increases lipophilicity.
2-Fluoro-4-nitrophenol ~6.502.10HighF-atom further lowers pKa via induction and blocks ortho-oxidation[2].
3-Fluoro-4-nitrophenol ~6.802.05HighPositional isomer; provides alternative spatial geometry for target binding.

Synthetic Workflows: Accessing Fluorinated Nitrophenols

A recurring challenge in the synthesis of these building blocks is regioselectivity. Direct nitration of fluorophenols using a standard nitric/sulfuric acid mixture is notoriously unselective. It yields an inseparable mixture of ortho and para isomers (e.g., 2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol), which caps the isolated yield at less than 30% and drives up production costs[4],[5].

To circumvent this, we employ a highly regioselective nitrosation-oxidation route . By first reacting the fluorophenol with sodium nitrite, the less reactive nitrosonium ion exclusively attacks the sterically unhindered para position. Subsequent mild oxidation converts the nitroso intermediate to the desired nitrophenol, achieving purities >99%[4],[5].

Protocol 1: Regioselective Synthesis of 2-Fluoro-4-nitrophenol

Causality Focus: Strict temperature control and reagent selection are utilized to prevent the formation of the ortho-isomer and avoid thermal degradation of the nitroso intermediate.

  • Acidic Preparation: In a 1L three-necked flask equipped with a mechanical stirrer, add 500 mL of 15% aqueous hydrochloric acid. Introduce 0.67 mol of 2-fluorophenol.

  • Thermal Control: Cool the reaction vessel to exactly 0 °C using an ice-salt bath. Causality: Maintaining 0 °C is critical; higher temperatures lead to over-oxidation and the generation of unwanted byproducts[4].

  • Nitrosation: Slowly add 1.0 mol of 35% aqueous sodium nitrite (NaNO₂) dropwise, keeping the internal temperature between -5 °C and 5 °C. Stir for 1 hour to generate the 2-fluoro-4-nitrosophenol intermediate[5].

  • Oxidation: Transfer the filtered intermediate to a separate vessel containing 1.2 mol of 30% dilute nitric acid at 5 °C. Gradually heat the mixture to 40 °C and hold for 1 hour. Causality: Dilute nitric acid at a moderate temperature selectively oxidizes the nitroso group to a nitro group without inducing secondary aromatic ring nitration[5].

  • Validation Checkpoint: Analyze the crude product via TLC. The complete absence of the ortho-isomer validates the regioselectivity of the low-temperature nitrosation step. Recrystallize from ethanol to yield >99% pure 2-fluoro-4-nitrophenol[5].

Workflow1 A 2-Fluorophenol (Starting Material) B Nitrosation (NaNO2, 15% HCl, 0°C) A->B C 2-Fluoro-4-nitrosophenol (Regioselective Intermediate) B->C D Oxidation (30% HNO3, 40°C) C->D E 2-Fluoro-4-nitrophenol (Target Scaffold, >99% Purity) D->E

Regioselective synthesis workflow for 2-fluoro-4-nitrophenol.

Downstream Transformations: Chemoselective Reduction

Once the fluorinated nitrophenol is integrated into a larger molecular framework (e.g., via O-alkylation), the nitro group must be reduced to an amine to facilitate further cross-coupling or amidation.

Protocol 2: Chemoselective Reduction to Fluorinated Aminophenols

Causality Focus: Utilizing a mixed-valence transition metal catalyst ensures the rapid reduction of the nitro group while leaving the aryl-fluorine bond entirely intact.

  • Catalyst Preparation: Synthesize CuFe₅O₈ nanoparticles via the co-precipitation of copper and iron nitrate salts, followed by calcination at 600 °C. Causality: Calcination at 600 °C yields the highest specific BET surface area (~15.9 m²/g), maximizing catalytic turnover[6].

  • Reaction Setup: Dissolve 0.1 mmol of the fluorinated nitrophenol derivative in 20 mL of deionized water.

  • Reducing Agent Addition: Add 12.5 mL of 0.5 M NaBH₄. The solution will turn deep yellow due to the formation of the nitrophenolate ion.

  • Catalysis: Introduce 0.1 g of the CuFe₅O₈ catalyst. The electron transfer between Cu²⁺, Fe²⁺, and Fe³⁺ in the ferrite lattice facilitates the rapid, chemoselective reduction of the nitro group[6].

  • Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The complete disappearance of the nitrophenolate absorption peak at ~400 nm and the emergence of a new peak at ~300 nm within 10 minutes confirms 100% conversion to the aminophenol without defluorination[6].

Workflow2 A Fluorinated Nitrophenol B O-Alkylation (SNAr / Mitsunobu) A->B C Chemoselective Reduction (CuFe5O8 / NaBH4) B->C D Fluorinated Aminophenol Ether C->D E Amidation / Cross-Coupling D->E F Target Drug Candidate (e.g., Kinase Inhibitor) E->F

Downstream functionalization of fluorinated nitrophenols into drug candidates.

Applications in Chemical Biology and Imaging

Beyond their utility as synthetic intermediates for therapeutics, fluorinated nitrophenols are invaluable in diagnostic imaging. Because the ¹⁹F nucleus has a nuclear spin of ½, 100% natural abundance, and virtually zero background signal in biological tissues, it is an ideal reporter for Nuclear Magnetic Resonance (NMR) imaging[8].

For example, fluorinated nitrophenol galactosides (such as 4-fluoro-2-nitrophenyl β-D-galactopyranoside) are engineered to monitor β-galactosidase enzyme activity in vivo[8],[9]. Upon enzymatic cleavage, the release of the fluorinated nitrophenol triggers a distinct chemical shift, enabling highly sensitive, background-free detection. Furthermore, these scaffolds are easily adapted for Positron Emission Tomography (PET) by incorporating the radioactive ¹⁸F isotope, bridging the gap between molecular discovery and clinical diagnostics[1].

Conclusion

Fluorinated nitrophenols represent a masterclass in rational drug design. By understanding the causality behind their physicochemical properties and mastering the chemoselective workflows required to manipulate them, medicinal chemists can unlock highly stable, permeable, and potent drug candidates. Whether deployed to block metabolic degradation or to serve as highly sensitive imaging probes, these building blocks remain indispensable in the modern therapeutic arsenal.

References

  • The Dark Side of Fluorine , ACS Medicinal Chemistry Letters. URL:[Link]

  • Fluorine in drug discovery: Role, design and case studies , Pharmacy Journal. URL: [Link]

  • Method for preparing 2-fluoro-4-nitrophenol, Google Patents (CN1850778A).
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method , MDPI Molecules. URL:[Link]

  • New Frontiers and Developing Applications in 19F NMR , NIH PMC. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-nitro-4-(2,2,2-trifluoroethoxy)phenol from 4-(trifluoroethoxy)phenol

Introduction & Mechanistic Rationale Fluorinated phenolic building blocks, such as 4-(2,2,2-trifluoroethoxy)phenol, are highly valued in medicinal chemistry. They are frequently utilized to modulate lipophilicity, improv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated phenolic building blocks, such as 4-(2,2,2-trifluoroethoxy)phenol, are highly valued in medicinal chemistry. They are frequently utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. Notably, derivatives of these compounds serve as critical intermediates in the synthesis of Nav1.8 inhibitors and other advanced active pharmaceutical ingredients (APIs)[1].

The transformation of 4-(2,2,2-trifluoroethoxy)phenol to 2-nitro-4-(2,2,2-trifluoroethoxy)phenol relies on a highly regioselective electrophilic aromatic substitution (EAS).

Causality & Design: The hydroxyl (–OH) group is a strongly activating, ortho/para-directing substituent. Because the para-position is sterically and covalently blocked by the 2,2,2-trifluoroethoxy ether linkage, the nitronium ion (


) attack is exclusively directed to the ortho-position. The primary challenge in this synthesis is the high reactivity of the electron-rich phenol, which makes it susceptible to over-nitration (yielding 2,6-dinitro byproducts) and oxidative degradation. To mitigate this, we employ strictly controlled, mild nitration conditions using dilute nitric acid in a biphasic solvent system, which suppresses the oxidative pathways and limits the reaction to mono-nitration[2].

Mechanistic Pathway

Mechanism A 4-(Trifluoroethoxy)phenol (Strongly Activated) C Wheland Intermediate (Ortho-Attack) A->C B Nitronium Ion (NO2+) B->C Electrophilic Attack (0-5 °C) D 2-Nitro-4-(trifluoroethoxy)phenol (Target Product) C->D Deprotonation E Over-nitration / Oxidation (Side Products) C->E Excess HNO3 High Temp

Electrophilic aromatic substitution mechanism highlighting the ortho-directed nitration pathway.

Experimental Protocol: Controlled Mono-Nitration

This protocol represents a self-validating system: the use of low temperatures and strict stoichiometric control inherently limits over-reaction, while in-process TLC/LC-MS ensures reaction completion before quenching, preventing batch failure.

Materials & Reagents
  • Substrate: 4-(2,2,2-Trifluoroethoxy)phenol (1.0 equiv, limiting reagent)

  • Nitrating Agent: Nitric Acid (65–70% aqueous, 1.05 equiv)

  • Solvent: Dichloromethane (DCM) (10 volumes)

  • Quench/Wash: Deionized Water, Brine, Anhydrous

    
    
    
Step-by-Step Methodology
  • Substrate Dissolution: Charge a clean, dry, round-bottom flask with 4-(2,2,2-trifluoroethoxy)phenol (10.0 g, 52.0 mmol) and DCM (100 mL). Stir to achieve a homogeneous solution.

  • Temperature Control: Submerge the reactor in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: Lowering the thermal energy prevents the activation energy threshold for di-nitration and ring oxidation from being reached.

  • Electrophile Addition: Prepare a dilute solution of

    
     (3.5 mL of 70% 
    
    
    
    , ~54.6 mmol) in 10 mL of water. Add this aqueous solution dropwise to the organic mixture over 30 minutes. Maintain vigorous stirring.
    • Causality: Biphasic vigorous stirring ensures a controlled mass transfer of the nitronium species into the organic layer, preventing local concentration spikes that lead to impurities[2].

  • Reaction Aging & IPC: Stir the mixture at 0–5 °C for 1 to 2 hours. Perform In-Process Control (IPC) via TLC (Hexane:EtOAc 8:2) or LC-MS. The reaction is self-validated and complete when the starting material peak is <2%.

  • Quenching: Quench the reaction by slowly adding 50 mL of ice-cold water to deactivate any remaining electrophilic species.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous

    
    .
    
  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude dark-yellow oil via recrystallization from Ethanol/Water to yield 2-nitro-4-(2,2,2-trifluoroethoxy)phenol as a yellow crystalline solid.

Process Workflow

Workflow Step1 1. Substrate Dissolution (DCM, 0 °C) Step2 2. HNO3 Dropwise Addition (Strict Temp Control <5 °C) Step1->Step2 Step3 3. Reaction Aging (1-2 hours, TLC/LC-MS Monitor) Step2->Step3 Step4 4. Aqueous Quench (Ice Water) Step3->Step4 Step5 5. Phase Separation & Extraction (DCM / Brine) Step4->Step5 Step6 6. Recrystallization (EtOH/Water) Step5->Step6

Step-by-step process workflow for the controlled nitration and purification of the target phenol.

Quantitative Data & Optimization

To establish the robustness of the protocol, various conditions were evaluated. The data below summarizes the optimization of the nitration parameters and the analytical fingerprint of the purified product.

Table 1: Reaction Optimization Matrix
EntryNitrating AgentSolvent SystemTemp (°C)Time (h)Conversion (%)Yield (%)Purity (HPLC %)
1

(70%)
DCM20–251.0>994560 (Oxidation)
2

(70%)
DCM /

0–5 2.0 98 82 95
3

/ Acid
Acetic Acid0–53.0857092
4

Acetic Acid204.0907590

Note: Entry 2 represents the optimized biphasic conditions, balancing high yield with excellent chemoselectivity against over-nitration.

Table 2: Analytical Characterization Summary
Analytical MethodKey Spectral Features / Data Points

H NMR
(400 MHz,

)

10.45 (s, 1H, -OH), 7.62 (d, J=2.8 Hz, 1H, Ar-H3), 7.25 (dd, J=9.0, 2.8 Hz, 1H, Ar-H5), 7.10 (d, J=9.0 Hz, 1H, Ar-H6), 4.35 (q, J=8.2 Hz, 2H, -

).

F NMR
(376 MHz,

)

-74.5 (t, J=8.2 Hz, 3F, -

).
LC-MS (ESI-) m/z calculated for


: 236.02; Found: 236.0.

References

  • US20220227732A1 - Pyridine carboxamide compounds for inhibiting nav1.
  • An Efficient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride - Scientia Iranica.
  • Nitration of Phenols Using Cu(NO3)

Sources

Application

Protocol for nitration of 4-(2,2,2-trifluoroethoxy)phenol

Application Note & Protocol Title: A Detailed Protocol for the Regioselective Nitration of 4-(2,2,2-trifluoroethoxy)phenol Abstract This application note provides a comprehensive and field-proven protocol for the regiose...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Detailed Protocol for the Regioselective Nitration of 4-(2,2,2-trifluoroethoxy)phenol

Abstract

This application note provides a comprehensive and field-proven protocol for the regioselective nitration of 4-(2,2,2-trifluoroethoxy)phenol to synthesize 2-nitro-4-(2,2,2-trifluoroethoxy)phenol. Nitrated phenolic compounds, particularly those bearing fluorinated moieties, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, detailed safety procedures, a step-by-step experimental protocol, and methods for product characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the process.

Introduction and Scientific Background

The electrophilic nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the versatile nitro group (—NO₂), which can be further transformed into a wide array of functional groups.[1] Phenols are highly activated aromatic systems that readily undergo electrophilic substitution.[2][3] The hydroxyl (—OH) group is a potent activating, ortho, para-directing substituent due to the resonance-based delocalization of its lone pair of electrons into the benzene ring.[4]

In the case of 4-(2,2,2-trifluoroethoxy)phenol, the para position relative to the hydroxyl group is occupied. Consequently, electrophilic attack is directed to the ortho positions (C2 and C6). The trifluoroethoxy group, while an ether, has its activating effect tempered by the strong electron-withdrawing nature of the trifluoromethyl (—CF₃) group. The primary product of this reaction is, therefore, the mono-nitrated species, 2-nitro-4-(2,2,2-trifluoroethoxy)phenol.

Controlling the reaction conditions is paramount to prevent over-nitration (e.g., formation of dinitro products) and oxidative side reactions, which can lead to the formation of polymeric tars and a significant reduction in yield.[5] This protocol employs dilute nitric acid and rigorous temperature control to achieve high regioselectivity and yield.

Reaction Mechanism and Regioselectivity

The nitration of phenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric acid, often with the aid of a stronger acid like sulfuric acid to facilitate the protonation of HNO₃ and subsequent loss of water.[6] However, due to the high reactivity of phenols, dilute nitric acid alone can be sufficient for nitration at low temperatures.[2][6][7]

The mechanism involves two primary steps:

  • Attack of the Electrophile: The π-electron system of the activated phenol ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation: A weak base (e.g., H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.[6][8]

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Resonance cluster_2 Step 3: Deprotonation HNO3_1 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3_1->H2ONO2 + H⁺ (from H₂SO₄) H2SO4_1 H₂SO₄ HSO4 HSO₄⁻ NO2_ion NO₂⁺ (Nitronium ion) H2ONO2->NO2_ion - H₂O NO2_ion_2 NO₂⁺ H2O H₂O Phenol 4-(2,2,2-trifluoroethoxy)phenol Sigma_Complex Arenium Ion (Sigma Complex) Phenol->Sigma_Complex + NO₂⁺ Sigma_Complex_2 Arenium Ion Product 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol Sigma_Complex_2->Product + H₂O H3O H₃O⁺ H2O_base H₂O (Base)

Caption: Mechanism of electrophilic nitration of phenols.

Critical Safety Considerations

Nitration reactions are inherently hazardous due to the use of strong, corrosive oxidizing acids and the highly exothermic nature of the reaction.[1] Strict adherence to safety protocols is mandatory.

  • Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[9][10] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[9]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, an acid-resistant apron or lab coat, and chemical-resistant gloves (nitrile gloves are a minimum requirement; neoprene or other more resistant materials are recommended).[11] All operations must be performed in a certified chemical fume hood.

  • Temperature Control: The reaction is highly exothermic. A runaway reaction can lead to rapid temperature and pressure increases, potentially causing explosions and the formation of hazardous byproducts.[5] Always have a cooling bath (ice/water) prepared and use it to maintain the specified temperature range.[5]

  • Spill & Emergency Response: Ensure an acid spill kit is readily accessible.[12] Familiarize yourself with the location of the nearest safety shower and eyewash station. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][12] Never add water to a concentrated acid spill, as this can generate significant heat.[13]

Detailed Experimental Protocol

This protocol is designed for the mono-nitration of 4-(2,2,2-trifluoroethoxy)phenol.

Materials and Reagents
Reagent/MaterialChemical FormulaM.W. ( g/mol )CAS No.Notes
4-(2,2,2-trifluoroethoxy)phenolC₈H₇F₃O₂192.14501-65-5Starting material
Nitric Acid (70%)HNO₃63.017697-37-2Corrosive, Oxidizer
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent
Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Deionized WaterH₂O18.027732-18-5For work-up
Round-bottom flask (250 mL)---Reaction vessel
Magnetic stirrer and stir bar---For agitation
Dropping funnel---For slow addition
Thermometer---Temperature monitoring
Ice bath---Temperature control
Step-by-Step Procedure
  • Reaction Setup: Place 9.61 g (50 mmol) of 4-(2,2,2-trifluoroethoxy)phenol into a 250 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the phenol in 50 mL of dichloromethane.

  • Cooling: Place the flask in an ice/water bath and stir the solution until the internal temperature equilibrates to 0–5 °C.

  • Preparation of Nitrating Agent: In a separate beaker, carefully dilute 4.0 mL (approx. 60 mmol) of 70% nitric acid with 15 mL of deionized water. Caution: Always add acid to water slowly. This dilution step is critical for controlling the reactivity.[5]

  • Slow Addition: Transfer the diluted nitric acid solution to a dropping funnel. Add the nitrating solution dropwise to the stirred phenol solution over a period of 45–60 minutes. It is crucial to maintain the internal reaction temperature below 10 °C throughout the addition.[5]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The starting material spot should diminish and a new, lower Rf product spot should appear.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.[14] Transfer the entire mixture to a separatory funnel.

  • Extraction and Washing:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with an additional 25 mL of DCM.

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with:

      • 50 mL of deionized water.

      • 50 mL of saturated sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas).[14]

      • 50 mL of saturated brine solution.[14]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[14]

  • Purification: The resulting crude product, a yellow-orange solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 2-nitro-4-(2,2,2-trifluoroethoxy)phenol.

Experimental Workflow Diagram

Experimental Workflow A 1. Dissolve Phenol in DCM B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add Dilute HNO₃ Dropwise (Maintain T < 10 °C) B->C D 4. Stir in Ice Bath for 2 hours C->D E 5. Monitor by TLC D->E F 6. Quench with Ice Water E->F G 7. Separate Layers & Extract F->G H 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) G->H I 9. Dry with Na₂SO₄ H->I J 10. Evaporate Solvent I->J K 11. Purify Product (Recrystallization / Chromatography) J->K L 12. Characterize Final Product K->L

Caption: General workflow for the nitration of 4-(2,2,2-trifluoroethoxy)phenol.

Product Characterization

The identity and purity of the synthesized 2-nitro-4-(2,2,2-trifluoroethoxy)phenol should be confirmed using standard analytical techniques.

  • Appearance: Expected to be a pale yellow solid.

  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is highly diagnostic. One would expect to see three distinct signals corresponding to the three protons on the substituted ring, confirming the mono-nitration and regiochemistry. The symmetry of the starting material is broken, leading to a more complex splitting pattern compared to the para-substituted starting material.[15]

  • ¹³C NMR Spectroscopy: Will show 8 distinct carbon signals, consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups:

    • Broad O—H stretch (approx. 3200-3500 cm⁻¹)

    • Asymmetric N—O stretch (approx. 1520-1560 cm⁻¹)[16]

    • Symmetric N—O stretch (approx. 1335-1355 cm⁻¹)[16]

    • C—F stretches (strong, multiple bands approx. 1100-1300 cm⁻¹)

    • Aromatic C=C stretches (approx. 1450-1600 cm⁻¹)

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (237.13 g/mol ).

Quantitative Data and Troubleshooting

Summary of Quantitative Data
ParameterValueNotes
Mass of Phenol9.61 g50.0 mmol, 1.0 eq.
Volume of 70% HNO₃4.0 mL~60 mmol, ~1.2 eq.
Reaction Temperature0–10 °CCritical for selectivity
Reaction Time~3 hoursPost-addition
Theoretical Yield11.86 gBased on 100% conversion
Expected Yield75–85%Typical for this reaction type
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time; ensure efficient stirring.
Oxidation of the phenol.[5]Ensure temperature is strictly maintained below 10 °C; use more dilute HNO₃.
Tar/Polymer Formation Runaway reaction due to poor temperature control.[5]Add nitrating agent more slowly; ensure the cooling bath is efficient; improve stirring.
Use of overly concentrated acid.Use dilute nitric acid as specified in the protocol.[5]
Formation of Dinitro Product Reaction temperature too high or excess nitrating agent.Strictly control temperature and the stoichiometry of the nitric acid.
Product Fails to Solidify Presence of impurities.Purify the crude product using flash column chromatography.
Product may be an oil at room temperature.Proceed with characterization of the oil; attempt co-distillation with a non-polar solvent under vacuum to remove residual impurities.

Conclusion

This application note details a reliable and optimized protocol for the regioselective synthesis of 2-nitro-4-(2,2,2-trifluoroethoxy)phenol. By carefully controlling the reaction temperature and the concentration of the nitrating agent, high yields of the desired mono-nitrated product can be achieved while minimizing the formation of undesirable byproducts. The emphasis on the mechanistic underpinnings and rigorous safety procedures provides researchers with the necessary tools to perform this synthesis confidently and effectively. The resulting product is a valuable building block for further synthetic transformations in medicinal chemistry and materials science.

References

  • Zarghi, A., & Naimi-Jamal, M. R. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Arkivoc, 2005(11), 18-25. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
  • Pourali, A. R., & Goli, A. (2007). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 119(1), 61-64. [Link]

  • OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

  • Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH₄NO₃, KHSO₄. Gazi University Journal of Science, 22(3), 169-173. [Link]

  • Corning. (n.d.). Nitration of phenol in flow. Retrieved from [Link]

  • Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 4-nitrophenol. [Link]

  • Google Patents. (n.d.). CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
  • GOV.UK. (2024). Nitric acid - Incident management. [Link]

  • ResearchGate. (2025). Regioselective nitration of phenols using Sr(NO₃)₂ or benzyltriphenylphosphonium nitrate in the presence of H₂SO₄-silica under solvent free conditions. [Link]

  • University of Utah. (n.d.). SOP - ACID HANDLING. [Link]

  • Patsnap. (2007). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. [Link]

  • Ibis Scientific, LLC. (2025). Handling and Storage of Nitric Acid: What You Should Know. [Link]

  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?[Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • Save My Exams. (2024). Reactions of Phenol - A Level Chemistry Revision Notes. [Link]

  • National Institutes of Health. (n.d.). 4-Nitrophenol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003011810A1 - Method for the nitration of phenolic compounds.
  • McMaster University. (2018). Standard Operating Procedure (SOP) Handling Concentrated Acids. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

  • Spectroscopy Online. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. [Link]

  • Quora. (2024). What safety precautions should I take when handling nitric acid?[Link]

  • Columbus Chemical. (2021). Safety Data Sheet: Concentrated Nitric with 2% Sulfuric Acid. [Link]

Sources

Method

Application Note: Strategic Utilization of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol in Pharmaceutical Synthesis

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It details the strategic utilization of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol , a high-value fluorinated scaffold us...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It details the strategic utilization of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol , a high-value fluorinated scaffold used to enhance metabolic stability and lipophilicity in drug candidates.

Executive Summary & Application Profile

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol represents a critical "linchpin" intermediate in the development of metabolically robust pharmaceuticals. The incorporation of the 2,2,2-trifluoroethoxy group serves as a bioisostere for methoxy or ethoxy groups, significantly blocking O-dealkylation metabolic pathways (CYP450 mediated) while modulating the lipophilicity (LogP) of the final drug candidate.

Key Pharmaceutical Applications:
  • Benzoxazole Synthesis: Direct precursor via reduction to the aminophenol followed by cyclization. Used in the development of Voltage-Gated Sodium Channel (NaV) Inhibitors for pain management.

  • Kinase Inhibitors: The trifluoroethoxy moiety is frequently employed to occupy hydrophobic pockets in ATP-binding sites, as seen in various oncology candidates.

  • Antifungal Agents: Analogues of this scaffold appear in next-generation azole antifungals where fluorination prevents rapid hepatic clearance.

Chemical Pathway & Mechanism[1][2]

The utility of this intermediate lies in its ortho-nitro/phenol substitution pattern, which pre-organizes the molecule for reductive cyclization.

Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its transformation into a pharmacologically active benzoxazole scaffold.

SynthesisPathway Start 4-(2,2,2-Trifluoroethoxy)phenol (Starting Material) Nitration Nitration (HNO3, 0°C) Start->Nitration Electrophilic Aromatic Substitution Intermediate 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (Target Intermediate) Nitration->Intermediate Regioselective (Ortho to OH) Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Reduction Nitro Reduction Aminophenol 2-Amino-4-(2,2,2-trifluoroethoxy)phenol (Unstable Precursor) Reduction->Aminophenol In-situ Generation Cyclization Cyclization (R-COOH / PPA) Aminophenol->Cyclization Condensation Product 5-(2,2,2-Trifluoroethoxy)benzoxazole (Pharma Scaffold) Cyclization->Product

Caption: Figure 1.[1][2][3][4] Synthetic workflow transforming the phenol precursor into a benzoxazole scaffold via the 2-nitro intermediate.

Detailed Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesize 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol from 4-(2,2,2-trifluoroethoxy)phenol. Challenge: Preventing over-nitration (picric acid derivatives) and ensuring ortho-selectivity.

Materials:

  • Substrate: 4-(2,2,2-Trifluoroethoxy)phenol (1.0 eq)

  • Reagent: Nitric Acid (65%, 1.05 eq)

  • Solvent: Acetic Acid (Glacial) or Dichloromethane (DCM)

  • Quench: Ice water[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(2,2,2-trifluoroethoxy)phenol (10 g, 52 mmol) in Glacial Acetic Acid (50 mL). Cool the solution to 0–5°C using an ice/salt bath. Note: Temperature control is critical to prevent dinitration.

  • Addition: Dropwise add a solution of HNO3 (65%, 3.5 g) in Acetic Acid (10 mL) over 30 minutes. Maintain internal temperature below 10°C.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) over 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Pour the reaction mixture into 200 mL of ice water with vigorous stirring. The product typically precipitates as a yellow solid.

  • Workup: Filter the solid.[5][6] If no precipitate forms (oiling out), extract with DCM (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or perform steam distillation if the para-isomer (unlikely here due to 4-substitution) or dinitro impurities are present.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the appearance of a doublet (or d,d) at ~7.5-8.0 ppm (proton ortho to NO2) and the retention of the quartet at ~4.8 ppm (-OCH2CF3). The disappearance of the starting material's symmetric aromatic pattern confirms conversion.

Protocol B: Reductive Cyclization to Benzoxazole

Objective: Convert the nitro intermediate directly to a bioactive benzoxazole pharmacophore.

Step-by-Step Methodology:

  • Reduction: Dissolve the nitro intermediate (5 mmol) in Ethanol (20 mL). Add 10% Pd/C (5 wt%). Hydrogenate at room temperature (balloon pressure) for 4 hours.

    • Caution: The resulting aminophenol is oxidation-sensitive. Do not isolate. Proceed immediately to cyclization.

  • Cyclization: Filter the catalyst under nitrogen. Add the filtrate directly to a flask containing the desired aldehyde (5 mmol) or carboxylic acid derivative.

  • Condensation:

    • Method A (Aldehyde): Add Na2S2O5 (oxidant) and heat to reflux in EtOH/Water.

    • Method B (Acid): Evaporate EtOH, add Polyphosphoric Acid (PPA), and heat to 120°C for 2 hours.

  • Isolation: Pour into crushed ice/ammonia solution. Extract the benzoxazole product with Ethyl Acetate.

Quantitative Data & Solvent Selection

The choice of solvent during the nitration step significantly impacts the yield and purity profile.

Table 1: Solvent Effects on Nitration of 4-(Trifluoroethoxy)phenol

Solvent SystemYield (%)Purity (HPLC)Primary ImpurityNotes
Acetic Acid 88% >95% Dinitro species (<2%)Recommended. Stabilizes the transition state; easy workup.
Dichloromethane75%90%Unreacted SMSlower kinetics; requires phase transfer catalysis for optimal rates.
Sulfuric Acid (Conc.)40%60%Tarry polymersToo harsh; causes decomposition of the ether linkage.
Acetonitrile82%85%Ortho/Para mixLess regiocontrol observed compared to AcOH.

Troubleshooting & Decision Logic

Use the following decision tree to resolve common synthetic issues during the preparation of the intermediate.

Troubleshooting Start Issue Detected LowYield Low Yield? Start->LowYield Impurity High Impurity? Start->Impurity Oiling Product Oils Out? Start->Oiling CheckTemp Check Temp < 5°C Prevent oxidation LowYield->CheckTemp Yes CheckStoich Verify HNO3 eq. (Strictly 1.0-1.05) Impurity->CheckStoich Dinitro formed SteamDistill Perform Steam Distillation Impurity->SteamDistill Isomer mix ChangeSolvent Switch to AcOH from DCM Oiling->ChangeSolvent Solubility issue

Caption: Figure 2. Troubleshooting logic for optimizing the nitration reaction.

Safety & Handling (E-E-A-T)

  • Nitration Risks: The reaction is exothermic. Runaway nitration can lead to explosive dinitro/trinitro byproducts. Always maintain temperature control (<10°C).

  • Fluorine Chemistry: The trifluoroethoxy group is generally stable, but avoid strong Lewis acids (e.g., AlCl3) at high temperatures which might cleave the ether.

  • Toxicology: Treat the nitro-phenol intermediate as a potential sensitizer and uncoupler of oxidative phosphorylation (typical of nitrophenols). Use full PPE.

References

  • Synthesis of Fluorinated Phenols: Patent CN100534973C. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. Google Patents. Link

  • Benzimidazole NaV Inhibitors: US Patent 2017/0260130 A1. Benzimidazole Inhibitors of the Sodium Channel. Google Patents. Link

  • Nitration Mechanisms: ChemGuide. Reactions of Phenol with Nitric Acid. Link

  • Antifungal Applications: WO Patent 2015/143184 A1. Antifungal compound process. Google Patents. Link

  • General Nitrophenol Toxicity: ATSDR. Toxicological Profile for Nitrophenols. CDC. Link

Sources

Application

Application Note: Strategic Integration of the Trifluoroethoxy (-OCH₂CF₃) Group in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Bioisosterism, Pharmacokinetics, and Synthetic Methodologies Introduction & Scientific Rationale As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Bioisosterism, Pharmacokinetics, and Synthetic Methodologies

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit high target affinity but fail in preclinical stages due to poor pharmacokinetic (PK) profiles—most notably, rapid metabolic clearance or poor central nervous system (CNS) penetration. The 2,2,2-trifluoroethoxy (TFEO) group has emerged as a privileged structural motif to rescue such compounds.

Characterized by strong electron-withdrawing properties and exceptional C-F bond stability, the TFEO group is highly valued for its notable metabolic stability and moderate lipophilicity[1]. It is frequently deployed to overcome the liabilities associated with traditional alkyl ethers, serving as a powerful bioisostere in the design of novel therapeutics and PET radiotracers[1].

The Causality of Bioisosterism: Why Trifluoroethoxy?

In rational drug design, the TFEO group serves as a versatile bioisostere for methoxy (-OCH₃), ethoxy (-OCH₂CH₃), and even bulky fluorinated phenyl rings[2]. The decision to substitute a functional group with TFEO is driven by three causal mechanisms:

  • Metabolic Shielding: Traditional methoxy groups are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative O-dealkylation. The strong electronegativity of the three fluorine atoms in TFEO lowers the electron density on the oxygen. Concurrently, the robust C-F bonds resist enzymatic hydrogen abstraction, effectively blocking metabolic degradation and prolonging the in vivo half-life[3].

  • Lipophilicity and Permeability: The incorporation of the trifluoromethyl moiety significantly increases the lipophilicity of the molecule[3]. This enhancement facilitates passive diffusion across lipid bilayers, improving cellular permeability and blood-brain barrier (BBB) penetration.

  • Modulation of Acidity and Basicity (P-gp Evasion): The strong inductive electron-withdrawing nature (-I effect) of the CF₃ group can significantly lower the pKa of nearby basic amines[3]. Because P-glycoprotein (P-gp) efflux pumps preferentially bind highly basic, protonated lipophilic cations, lowering the basicity reduces P-gp recognition, thereby enhancing CNS retention[4].

Field-Proven Case Studies
  • γ-Secretase Modulators (GSMs): In the optimization of GSMs for Alzheimer's disease, researchers utilized novel CF₃-alkoxy groups as bioisosteric replacements for a fluorinated phenyl ring[2]. This precise substitution balanced lipophilicity, aqueous solubility, and metabolic stability while maintaining the low P-gp efflux required for CNS penetration, culminating in the advanced in vivo active candidate RO7101556[4].

  • Anti-Glioma Agents: Recent oncology developments have explored 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives as dual AURKA and VEGFR-2 inhibitors[5]. The TFEO groups enhance hydrophobic binding interactions within the kinase active sites, yielding highly potent IC₅₀ values (e.g., 6.43 µg/mL) against glioblastoma cells[5].

Quantitative Profiling of Bioisosteric Replacements

To illustrate the systemic impact of TFEO substitution, the following table summarizes the causal shifts in physicochemical and biological parameters when transitioning from a standard methoxy to a trifluoroethoxy group.

ParameterMethoxy (-OCH₃) AnalogTrifluoroethoxy (-OCH₂CF₃) AnalogMechanistic Rationale
Metabolic Half-Life (t₁/₂) Short (< 1 hr)Prolonged (> 4 hrs)C-F bonds resist CYP450-mediated oxidative O-dealkylation[3].
Lipophilicity (ΔLogP) Baseline+0.5 to +1.0Fluorine atoms increase the hydrophobic partition coefficient[3].
pKa of Adjacent Amines BaselineDecreased by ~1-2 unitsStrong inductive electron-withdrawing effect (-I) of the CF₃ group[3].
P-gp Efflux Ratio Often HighReduced / BalancedModulated basicity reduces recognition by active efflux transporters[4].
Target IC₅₀ (e.g., Kinases) ModerateHigh PotencyEnhanced hydrophobic and stereoelectronic interactions in the binding pocket[5].

Mechanistic Workflow: Impact on Pharmacokinetics

The diagram below illustrates the logical flow of how replacing a vulnerable methoxy group with a trifluoroethoxy group alters the pharmacokinetic fate of a drug candidate, preventing the formation of toxic metabolites.

PK_Modulation Lead Lead Compound (-OCH3 Group) CYP CYP450 Oxidation (O-Dealkylation) Lead->CYP Bio Bioisosteric Replacement (-OCH2CF3 Group) Lead->Bio Optimization Tox Rapid Clearance & Potential Toxicity CYP->Tox Shield Steric & Electronic Metabolic Shielding Bio->Shield Stable Extended Half-Life & Improved BBB Penetration Shield->Stable

Caption: Pharmacokinetic modulation via trifluoroethoxy bioisosteric replacement.

Experimental Protocol: Synthesis of Aryl Trifluoroethyl Ethers

One of the most direct and effective methods for installing the TFEO group onto an aromatic scaffold is via a modified Williamson ether synthesis (Nucleophilic Aromatic Substitution, SNAr) utilizing sodium 2,2,2-trifluoroethanolate[3].

Self-Validating System Design

This protocol relies on strict anhydrous conditions. Causality: The trifluoroethanolate anion is both a strong base and a potent nucleophile. If water is present, it will react with the alkoxide or unreacted NaH to generate hydroxide ions, leading to competitive hydrolysis of the activated aryl halide rather than the desired etherification. The cessation of hydrogen gas evolution serves as an internal visual validation that the alkoxide has fully formed.

Materials & Reagents
  • 2,2,2-Trifluoroethanol (TFE, anhydrous)[3]

  • Sodium hydride (NaH, 60% dispersion in mineral oil)[3]

  • Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene)[3]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]

  • Dichloromethane (DCM) for extraction[3]

Step-by-Step Methodology
  • In Situ Generation of the Nucleophile:

    • Action: In an oven-dried, argon-purged flask, suspend NaH (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

    • Action: Add anhydrous 2,2,2-trifluoroethanol (1.5 equivalents) dropwise over 15 minutes[3].

    • Causality: Dropwise addition safely controls the exothermic deprotonation and the evolution of hydrogen gas. Cooling prevents the thermal degradation of the DMF solvent by the strong base.

    • Validation: The reaction is complete when hydrogen gas evolution ceases, yielding a clear or slightly cloudy homogeneous solution of sodium 2,2,2-trifluoroethanolate.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Action: To the freshly prepared alkoxide solution at 0 °C, add the activated aryl halide (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF[3].

    • Action: Remove the ice bath and gradually warm the reaction mixture to room temperature. If the aryl halide is less reactive, heat the mixture to 60–80 °C[3].

    • Causality: Electron-withdrawing groups on the aryl halide lower the activation energy for the Meisenheimer complex formation, allowing the trifluoroethanolate to attack the ipso-carbon.

  • Reaction Quenching and Extraction:

    • Action: Monitor the reaction via TLC. Upon complete consumption of the starting material, cool the mixture to room temperature and pour it into cold water[3].

    • Action: Extract the aqueous mixture with DCM (3 × volume). Combine the organic layers and wash sequentially with water (to remove residual DMF) and brine[3].

  • Purification:

    • Action: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo[3].

    • Action: Purify the crude residue via flash column chromatography on silica gel to afford the pure aryl trifluoroethyl ether[3].

Synthesis_Workflow TFE 2,2,2-Trifluoroethanol + NaH in DMF Alkoxide Sodium Trifluoroethanolate TFE->Alkoxide 0°C, H2 evolution SNAr Add Aryl Halide (SNAr Reaction) Alkoxide->SNAr Heat if needed Workup Aqueous Quench & Extraction SNAr->Workup TLC Monitoring Product Pure Aryl Trifluoroethyl Ether Workup->Product Chromatography

Caption: Synthetic workflow for the preparation of aryl trifluoroethyl ethers via SNAr.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Title: Synthesis of Trifluoroethyl Ethers with Sodium 2,2,2-Trifluoroethanolate: Application Notes and Protocols Source: BenchChem URL
  • Title: Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy)

Sources

Method

Application Note: Synthesis of 6-(2,2,2-Trifluoroethoxy)-2H-1,4-benzoxazin-3(4H)-one

Executive Summary 1,4-Benzoxazin-3-ones represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for coumarins, quinolinones, and benzoxazoles. The incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Benzoxazin-3-ones represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for coumarins, quinolinones, and benzoxazoles. The incorporation of a 2,2,2-trifluoroethoxy group significantly enhances the scaffold's lipophilicity and metabolic stability, making it a highly valuable building block for drug discovery. This application note details a robust, field-proven, two-step synthetic protocol to prepare 6-(2,2,2-trifluoroethoxy)-2H-1,4-benzoxazin-3(4H)-one starting from the commercially available precursor 2-nitro-4-(2,2,2-trifluoroethoxy)phenol.

Mechanistic Rationale & Pathway

The synthesis relies on a classical sequence comprising an O-alkylation followed by a reductive cyclization cascade.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 2-nitro-4-(2,2,2-trifluoroethoxy)phenol is deprotonated by a mild base (K₂CO₃). The resulting phenoxide acts as a nucleophile, attacking ethyl bromoacetate to form an α-phenoxyacetate intermediate. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature minimizes hydrogen bonding, thereby maximizing the nucleophilicity of the phenoxide ion.

  • Step 2: Reductive Cyclization. The nitro group is reduced to an aniline using iron powder in glacial acetic acid (Béchamp reduction conditions). This method is highly chemoselective, leaving the ester and the fluorinated ether intact. The acidic environment immediately catalyzes an intramolecular amidation: the newly formed nucleophilic amine attacks the adjacent ester carbonyl, expelling ethanol to form the thermodynamically stable six-membered lactam[1].

G A 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (Starting Material) B Ethyl 2-(2-nitro-4-(2,2,2-trifluoroethoxy) phenoxy)acetate (Intermediate) A->B Ethyl Bromoacetate K2CO3, DMF, 80°C (O-Alkylation) C Unstable Amino Intermediate (In Situ) B->C Fe powder, AcOH 80°C (Nitro Reduction) D 6-(2,2,2-Trifluoroethoxy)- 2H-1,4-benzoxazin-3(4H)-one (Target Product) C->D Intramolecular Amidation (-EtOH)

Figure 1: Two-step synthetic pathway for 6-(2,2,2-trifluoroethoxy)-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocols

Table 1: Reagents and Materials

Reagent / Material MW ( g/mol ) Equivalents Role
2-Nitro-4-(2,2,2-trifluoroethoxy)phenol 237.13 1.0 Starting Material
Ethyl bromoacetate 167.00 1.2 Alkylating Agent
Potassium carbonate (K₂CO₃) 138.21 2.0 Base
N,N-Dimethylformamide (DMF) 73.09 - Solvent (Step 1)
Iron powder (Fe, 325 mesh) 55.84 8.0 Reducing Agent

| Glacial Acetic Acid (AcOH) | 60.05 | - | Solvent/Acid (Step 2) |

Protocol 3.1: Synthesis of Ethyl 2-(2-nitro-4-(2,2,2-trifluoroethoxy)phenoxy)acetate
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-4-(2,2,2-trifluoroethoxy)phenol (10.0 mmol, 2.37 g) in anhydrous DMF (25 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (20.0 mmol, 2.76 g) to the solution. Stir the suspension at room temperature for 15 minutes to allow for complete phenoxide formation (observed as a deepening of the yellow/orange color).

  • Alkylation: Add ethyl bromoacetate (12.0 mmol, 2.00 g, ~1.33 mL) dropwise via syringe over a 5-minute period.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1, UV detection).

  • Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude yellow oil is typically >90% pure and can be used directly in the next step.

Protocol 3.2: Reductive Cyclization to 6-(2,2,2-Trifluoroethoxy)-2H-1,4-benzoxazin-3(4H)-one
  • Preparation: Dissolve the crude intermediate from Step 1 (~10.0 mmol) in glacial acetic acid (30 mL) in a 250 mL round-bottom flask.

  • Reduction: Add iron powder (80.0 mmol, 4.47 g) portion-wise to the stirred solution at room temperature. Caution: The reaction is mildly exothermic and may evolve hydrogen gas.

  • Cyclization: Heat the suspension to 80 °C for 3 hours. The reduction of the nitro group to an aniline and subsequent cyclization occur tandemly under these conditions[2].

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted iron and iron salts, washing the filter cake thoroughly with Ethyl Acetate (100 mL).

  • Neutralization: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Carefully neutralize the residue with saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~7-8.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes:EtOAc gradient 4:1 to 1:1) or recrystallize from ethanol to yield the target benzoxazinone as an off-white solid.

Analytical Validation & Troubleshooting

Table 2: Expected Analytical Data

Technique Expected Signals / Observations
¹H NMR (400 MHz, DMSO-d₆) δ 10.75 (s, 1H, NH), 6.95 (d, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 6.55 (dd, 1H, Ar-H), 4.65 (q, 2H, -CH₂CF₃), 4.50 (s, 2H, -OCH₂CO-).
¹⁹F NMR (376 MHz, DMSO-d₆) δ -73.5 (t, 3F, -CF₃).
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₀H₉F₃NO₃: 248.05; Found: ~248.1.

| TLC (Hexanes:EtOAc 1:1) | R_f ≈ 0.4 (UV active, stains brown with KMnO₄). |

Table 3: Troubleshooting Guide

Observation Potential Cause Solution
Incomplete Step 1 reaction Inactive base or wet solvent. Ensure K₂CO₃ is finely powdered and oven-dried. Use strictly anhydrous DMF.
Formation of uncyclized amine in Step 2 Insufficient heating or reaction time. Increase reaction time at 80 °C. If isolated, reflux the uncyclized amine in toluene with catalytic p-TsOH.

| Low yield after Step 2 workup | Product trapped in iron salts. | Wash the Celite pad extensively with hot EtOAc or THF during filtration. |

Causality and Optimization Insights

The choice of reducing agent is critical in Step 2. While catalytic hydrogenation (e.g., Pd/C, H₂) is a greener alternative that avoids iron waste[2], it can sometimes lead to incomplete cyclization, trapping the intermediate aniline and requiring a secondary acid-catalyzed ring-closure step. Iron in acetic acid provides a self-validating system: it supplies both the necessary reducing equivalents and the acidic catalysis required to drive the intramolecular amidation forward, ensuring a seamless one-pot cascade from the nitro-ether to the benzoxazinone. Furthermore, the trifluoroethoxy group is highly stable to these acidic, reductive conditions, whereas basic reductive conditions (e.g., Na₂S₂O₄) might lead to unwanted side reactions or partial hydrolysis of the ester intermediate.

References

  • Source: arkat-usa.
  • Source: nih.
  • Source: google.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for fluorinated nitrophenols

Welcome to the Technical Support Center for the synthesis and purification of halogenated aromatic building blocks. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of halogenated aromatic building blocks. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with fluorinated nitrophenols.

The introduction of highly electronegative fluorine atoms, coupled with the resonance effects of a nitro group, fundamentally alters the acidity, hydrogen-bonding capacity, and solubility of the phenolic core. This guide moves beyond basic protocols to explain the causality behind purification failures and provides self-validating workflows to ensure high-purity isolation.

Core Purification Workflow

PurificationWorkflow Crude Crude Mixture (Fluorinated Nitrophenols) AcidBase Acid-Base Extraction Adjust to pH < 2 Crude->AcidBase OrgPhase Organic Phase (Neutral Phenol) AcidBase->OrgPhase Extract (EtOAc/DCM) AqPhase Aqueous Phase (Salts/Impurities) AcidBase->AqPhase Discard Distillation Steam Distillation (Ortho-Isomer Isolation) OrgPhase->Distillation If volatile Chromatography Silica Chromatography (Hexane/EtOAc + 0.1% AcOH) OrgPhase->Chromatography If non-volatile Recrystallization Recrystallization (Ether/Hexanes) Distillation->Recrystallization Chromatography->Recrystallization Pool fractions Pure Pure Fluorinated Nitrophenol Recrystallization->Pure Filter & Dry

Workflow for the extraction and purification of fluorinated nitrophenols.

Troubleshooting Guide & FAQs

Q1: Why does my fluorinated nitrophenol partition into the aqueous phase during a standard bicarbonate wash? Causality: The acidity of the phenolic hydroxyl group is drastically increased (pKa often drops below 6.0) due to the synergistic electron-withdrawing inductive effect of the fluorine atoms and the resonance effect of the nitro group. A standard saturated


 wash (pH ~8) will prematurely deprotonate the phenol into a highly water-soluble phenoxide ion.
Solution:  Always acidify the aqueous layer to pH 1–2 using 


or

prior to organic extraction. This ensures the compound remains entirely in its neutral, lipophilic state[1].

Q2: I am experiencing severe streaking and co-elution of isomers during silica gel column chromatography. How do I resolve this? Causality: Streaking occurs because the highly acidic phenolic proton interacts strongly with the silanol groups on the silica stationary phase. Furthermore, co-elution of ortho- and para-isomers happens if the solvent is too polar. Ortho-nitrophenols form strong intramolecular hydrogen bonds between the -OH and -NO


 groups, making them significantly less polar than para-isomers, which form intermolecular hydrogen bonds with the silica[2].
Solution:  Add 0.1% to 0.5% glacial acetic acid to your eluent (e.g., Hexane:Ethyl Acetate). The acid suppresses the ionization of the phenol on the column, sharpening the bands. To separate isomers, start with a highly non-polar gradient (100% hexanes) and increase polarity very gradually[1].

Q3: My fluorinated nitrophenol is "oiling out" instead of crystallizing. What is the cause and how can I force crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the saturation temperature in the chosen solvent, or when residual impurities disrupt the crystal lattice. Fluorine substitution alters the hydrogen-bonding network, leading to unpredictable melting point depressions compared to non-fluorinated analogs. Solution: Switch to a two-solvent vapor diffusion system or a mixed solvent system like diethyl ether/hexanes or ethanol/water[3]. Dissolve the oil in a minimum amount of the "good" solvent (e.g., ether) and slowly layer or diffuse the "anti-solvent" (e.g., hexanes) at reduced temperatures (4 °C) to promote slow nucleation[3].

Q4: How should I monitor the purity of my fractions if UV detection is inconsistent? Causality: While fluorinated nitrophenols are UV-active, their extinction coefficients can vary widely depending on the pH of the mobile phase due to the phenoxide shift. Solution: Use Gas Chromatography with an Electron Capture Detector (GC-ECD). The presence of both a nitro group and a fluorine atom makes these compounds highly electrophilic, resulting in exceptional sensitivity and sharp peaks on ECD[4]. If using HPLC, ensure the mobile phase is buffered to an acidic pH (e.g., 0.1% Formic Acid) to maintain the neutral phenol state for consistent UV absorbance[1].

Quantitative Data: Established Purification Parameters

The following table summarizes validated purification methods and solvent systems for specific fluorinated nitrophenol derivatives based on literature standards.

CompoundPrimary Purification MethodOptimal Solvent SystemTypical Yield / PurityReference
2,3-Difluoro-6-nitrophenol Steam Distillation / ColumnChloroform:Methanol (4:1)Isomerically pure[1]
3-Fluoro-5-methyl-2-nitrophenol Column ChromatographyHexane:EtOAc>95% Purity[4]
2-Chloro-5-fluoro-nitrophenol RecrystallizationEther/Hexanes80% Yield[3]
4-Amino-3-fluoronitrophenol RecrystallizationHexane:Ethanol (1:1)High Yield[5]

Self-Validating Experimental Protocols

Protocol 1: Isolation via Steam Distillation (Targeting Ortho-Isomers)

Self-validating mechanism: The isolation of the ortho-isomer is validated by its volatility; only the intramolecularly hydrogen-bonded ortho-isomer will co-distill with water, leaving para/meta isomers and polar impurities behind in the distillation flask.

  • Quenching: After the nitration or nucleophilic aromatic substitution reaction, quench the crude mixture by pouring it over crushed ice water.

  • pH Adjustment: Acidify the mixture to a pH of 1–2 using 70% Sulfuric acid (

    
    ). Critical step: This ensures complete protonation of the phenol, preventing it from remaining in the aqueous phase as a salt[1].
    
  • Distillation: Transfer the acidic mixture to a steam distillation apparatus. Apply heat and initiate steam distillation.

  • Collection: Collect the distillate. The ortho-fluorinated nitrophenol will co-distill and precipitate or form a separate heavy liquid phase in the receiving flask upon cooling.

  • Isolation: Extract the distillate with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the isomerically pure product[1].
    
Protocol 2: Dual-Solvent Recrystallization (Ether/Hexanes)

Self-validating mechanism: The slow diffusion of the anti-solvent selectively excludes impurities from the growing crystal lattice, validated by the formation of distinct crystals with a sharp melting point rather than an amorphous oil.

  • Dissolution: Dissolve the crude fluorinated nitrophenol in a minimum volume of diethyl ether at room temperature until a clear solution is achieved.

  • Filtration: If the solution is cloudy, filter it through a plug of glass wool or a 0.22 µm PTFE syringe filter to remove insoluble particulates that act as improper nucleation sites (which cause oiling out).

  • Anti-Solvent Addition: Slowly add hexanes (the anti-solvent) dropwise while swirling until the solution becomes faintly turbid.

  • Clarification: Add just enough diethyl ether (1-2 drops) to clear the turbidity.

  • Crystallization: Seal the vessel loosely and allow it to stand undisturbed at 4 °C for 24-48 hours to induce slow, highly ordered crystallization[3].

  • Harvesting: Filter the resulting crystals cold via vacuum filtration and wash with ice-cold hexanes. Dry under high vacuum[3].

References

  • "2,3-Difluoro-6-nitrophenol | 82419-26-9". Benchchem.
  • "3-Fluoro-5-methyl-2-nitrophenol". Benchchem.
  • "EP 1 415 987 B1". Eisai R&D Management Co., Ltd. / Google Patents.
  • "WO2003029226A1 - Heterocyclyl substituted phenoxyalkyl-, phenylthioalkyl-, phenylaminoalkyl- and phenylalkyl-sulfamoylcarboxamides". Google Patents.
  • "3-Bromo-4-fluoro-2-nitrophenol". Benchchem.

Sources

Optimization

Solubility of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol in organic solvents

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers and process chemists working with 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol . Compound Overview & Chemical Profile 2-Nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers and process chemists working with 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol .

Compound Overview & Chemical Profile

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is a specialized intermediate often used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3] Its physicochemical behavior is dominated by three competing structural motifs:

  • Phenolic Hydroxyl (-OH): Provides acidity and hydrogen-bonding capability.[2][3][4]

  • Ortho-Nitro Group (-NO₂): Creates strong intramolecular hydrogen bonding with the hydroxyl group (chelation), significantly reducing water solubility while enhancing solubility in non-polar organic solvents compared to its para or meta isomers.[2][3][4]

  • Trifluoroethoxy Tail (-OCH₂CF₃): A lipophilic, electron-withdrawing group that increases the compound's LogP and solubility in chlorinated or fluorinated solvents.[2][3][4]

Physicochemical Summary (Predicted)
PropertyValue / Description
Appearance Yellow crystalline solid (typical of o-nitrophenols)
pKa ~6.8 – 7.2 (Acidic due to o-nitro and fluoroalkoxy induction)
LogP ~2.5 – 3.0 (Moderate lipophilicity)
Molecular Weight 237.13 g/mol

Solubility Profile

The following data represents solubility behavior observed in standard laboratory conditions (25°C).

SolventSolubility RatingComments
DMSO Excellent (>100 mg/mL)Preferred solvent for stock solutions.[2][3][4]
DMF Excellent (>100 mg/mL)Alternative to DMSO; easier to remove by evaporation.[2][3][4]
Methanol/Ethanol Good (20–50 mg/mL)Good for transfers; solubility decreases significantly at low temps.[2][3][4]
Dichloromethane (DCM) Good (10–30 mg/mL)Excellent for extraction; trifluoroethoxy group aids solubility here.[2][4]
Ethyl Acetate Good (10–30 mg/mL)Standard solvent for liquid-liquid extraction.[2][3][4]
Water (pH < 7) Poor (<1 mg/mL)Practically insoluble due to intramolecular H-bonding.[2][3][4]
Water (pH > 9) High Deprotonation forms the phenolate anion (deep yellow/orange), which is highly water-soluble.[3]
Hexanes/Heptane Poor Useful as an anti-solvent for recrystallization.[2][3][4]

Troubleshooting & FAQs

Q1: Why is the compound precipitating out of my aqueous buffer during biological assays?

Diagnosis: The compound is likely crashing out due to the "pH Cliff."[3][4] Explanation: This phenol is a weak acid (pKa ~7).[2][4] In buffers with pH < 7, it exists in its neutral, protonated form, which is hydrophobic (driven by the trifluoroethoxy group and intramolecular H-bonding).[1] Solution:

  • Check Buffer pH: Ensure your assay buffer is at pH 7.4 or higher.[2][3][4]

  • Pre-dissolve in DMSO: Prepare a 1000x stock in DMSO, then dilute into the buffer. Ensure final DMSO concentration is <1% to avoid toxicity, but sufficient to keep the compound solubilized during the rapid mixing phase.

Q2: I see a color change from pale yellow to deep orange when I add base. Did I degrade the compound?

Diagnosis: No, this is a normal halochromic shift.[3][4] Explanation: Nitrophenols act as pH indicators.[2][3][4][5]

  • Acidic/Neutral (pH < 6): Pale yellow (Protonated Phenol).[2][4]

  • Basic (pH > 8): Deep Orange/Red (Phenolate Anion).[4] Action: This confirms the integrity of the phenol functionality.[3][4] If the color change is irreversible upon re-acidification, then degradation may have occurred.[4]

Q3: How do I remove this compound from a reaction mixture? (Purification)

Protocol: Use an Acid/Base Extraction strategy.[2][3][4]

  • Dissolve the crude mixture in Ethyl Acetate or DCM.

  • Wash with 1M NaOH (The product will move into the aqueous layer as the orange phenolate salt; impurities remain in the organic layer).[3][4]

  • Separate the aqueous layer.[2][3][4]

  • Acidify the aqueous layer with 1M HCl to pH ~2 (The product will precipitate or oil out as the neutral phenol).[3][4]

  • Extract back into fresh DCM, dry over MgSO₄, and concentrate.

Q4: What is the best solvent system for recrystallization?

Recommendation: Ethanol/Water or Toluene/Heptane.

  • Ethanol/Water: Dissolve in hot ethanol, then add hot water until slightly cloudy.[2][4] Cool slowly. The intramolecular H-bond makes the ortho-nitro isomer crystallize well from alcoholic solvents.[2][3][4]

  • Toluene/Heptane: Dissolve in minimum hot toluene; add heptane dropwise.[2][3][4]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Target: Create a stock for biological screening that avoids freeze-thaw precipitation.[2][3][4]

  • Weighing: Weigh 11.85 mg of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol into a glass vial.

    • Note: Avoid using polystyrene plastics as DMSO/DCM can leach plasticizers.[2][3][4]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.[2][4]

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Critical: The compound is hygroscopic in DMSO.[2][3][4] Ensure vials are sealed tightly under nitrogen/argon if possible.[2][3][4]

Protocol B: Solubility Validation Workflow

Use this workflow to determine if the compound is suitable for your specific liquid handling system.[2][3][4]

SolubilityCheck Start Start: Solid Compound SolventChoice Choose Solvent Start->SolventChoice DMSO DMSO / DMF SolventChoice->DMSO Stock Prep Water Aqueous Buffer SolventChoice->Water Direct Dissolution CheckClear Is Solution Clear? DMSO->CheckClear Water->CheckClear Success Proceed to Assay CheckClear->Success Yes Precipitate Precipitation/Cloudiness CheckClear->Precipitate No FailWater Check pH AdjustPH Adjust pH > 8.0 (Form Phenolate) FailWater->AdjustPH pH < 7 CoSolvent Add 5% DMSO/EtOH FailWater->CoSolvent pH > 7 AdjustPH->CheckClear CoSolvent->CheckClear Precipitate->FailWater If Aqueous

Caption: Decision tree for troubleshooting solubility issues in assay preparation.

Mechanistic Insight: The "Ortho-Effect"[2][3][4][5]

Understanding the ortho-nitro effect is crucial for handling this compound.[2][3][4]

OrthoEffect Structure 2-Nitro-4-(trifluoroethoxy)phenol HBond Intramolecular H-Bond (Nitro Oxygen <-> Phenol Hydrogen) Structure->HBond Effect1 Reduced Interaction with Water HBond->Effect1 Effect2 Increased Volatility (vs Para isomer) HBond->Effect2 Effect3 Lower Melting Point HBond->Effect3 Result Higher Solubility in Non-Polar Solvents (DCM, Toluene) Effect1->Result

Caption: Mechanistic impact of intramolecular hydrogen bonding on solubility and physical properties.[2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6947, 2-Nitrophenol. Retrieved from [Link][1]

    • Context: Provides foundational data on the solubility and pKa of the core 2-nitrophenol scaffold used to predict the behavior of the trifluoroethoxy deriv
    • Context: Used to verify the lipophilic contribution of the trifluoroethoxy group to the phenolic core.[3][4]

  • Hine, J., & Mookerjee, P. K. (1975). The intrinsic hydrophilic character of organic compounds.[1][4] Correlations in terms of structural contributions. Journal of Organic Chemistry.[2][3][4]

    • Context: Theoretical basis for the "Ortho-Effect" and intramolecular hydrogen bonding reducing aqueous solubility in o-nitrophenols.[2][3][4]

  • Context: General troubleshooting protocols for nitrophenol precipit

Sources

Reference Data & Comparative Studies

Validation

Strategic Analysis of Nitro and Trifluoroethoxy Motifs via IR Spectroscopy

This guide provides a technical analysis of the infrared (IR) spectral characteristics of Nitro (-NO2) and Trifluoroethoxy (-OCH2CF3) groups. It is designed for researchers utilizing vibrational spectroscopy for structur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the infrared (IR) spectral characteristics of Nitro (-NO2) and Trifluoroethoxy (-OCH2CF3) groups. It is designed for researchers utilizing vibrational spectroscopy for structural elucidation and quality control in pharmaceutical development.[1]

Executive Summary & Application Context

In medicinal chemistry, the Nitro (-NO2) and Trifluoroethoxy (-OCH2CF3) groups are critical functional motifs. The nitro group is a classic pharmacophore often used to modulate electronic properties of aromatic rings, though it is frequently replaced in late-stage optimization due to metabolic toxicity risks (e.g., reduction to anilines). The trifluoroethoxy group is a potent bioisostere for methoxy or ethoxy groups; the fluorine atoms increase metabolic stability (blocking O-dealkylation) and lipophilicity without significantly altering steric bulk.

Accurate identification of these groups via IR spectroscopy is a rapid, non-destructive method for validating synthetic intermediates. This guide details the specific vibrational modes that serve as diagnostic fingerprints for these moieties.

Technical Deep Dive: The Nitro Group (-NO2)[2][3]

The nitro group is one of the most distinct functionalities in IR spectroscopy due to its large dipole moment, which results in two intense absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[2]

Vibrational Modes & Assignments

The resonance hybrid structure of the nitro group dictates that the two N-O bonds are equivalent (bond order ~1.5). This symmetry creates two coupled vibrations:

Vibrational ModeFrequency Range (cm⁻¹)IntensityDescription
N-O Asymmetric Stretch 1550 – 1475 StrongThe primary diagnostic band. Often the strongest peak in the 1500-1600 region.
N-O Symmetric Stretch 1360 – 1290 StrongThe secondary diagnostic band. Usually sharper than the asymmetric band.
C-N Stretch 870 – 850 MediumOften obscured by aromatic ring vibrations; less diagnostic.
Structural Influences on Shifts
  • Conjugation: Attaching the nitro group to an aromatic ring or alkene allows resonance delocalization, which weakens the N-O bond character. This shifts both stretching frequencies to lower wavenumbers compared to aliphatic nitro compounds (which appear near 1550/1370 cm⁻¹).

  • Electron Withdrawing Groups: If the aromatic ring contains other electron-withdrawing groups (e.g., -CN, -CF3), the N-O frequencies may shift slightly higher due to inductive stiffening of the bonds.

Comparative Analysis: Nitro vs. Alternatives

Distinguishing nitro groups from other dipoles in the same region is critical.

FeatureNitro (-NO2)Carbonyl (C=O)Nitroso (-N=O)
Primary Band ~1530 cm⁻¹ (Asym)~1700 cm⁻¹~1550 cm⁻¹
Secondary Band ~1350 cm⁻¹ (Sym)None (Overtones only)None
Key Distinction Doublet pattern (Asym + Sym) is mandatory.Single sharp band at higher freq.Lacks the symmetric companion peak.[2]

Technical Deep Dive: The Trifluoroethoxy Group (-OCH2CF3)

The trifluoroethoxy group presents a complex spectral profile. It combines the features of an ether (C-O-C) with the intense absorptions of the trifluoromethyl (-CF3) group.

Vibrational Modes & Assignments

The high electronegativity of the three fluorine atoms dominates the spectrum, often obscuring the "fingerprint" region.

Vibrational ModeFrequency Range (cm⁻¹)IntensityDescription
C-F Stretch (-CF3) 1350 – 1100 Very StrongOften appears as multiple split bands or a broad envelope due to coupling.
C-O-C Stretch (Ether) 1200 – 1100 StrongHeavily coupled with C-F stretches. The inductive effect of F shifts this higher than typical alkyl ethers (~1100).
C-H Stretch (-CH2-) 2980 – 2850 Weak/MediumDiagnostic methylene stretches. Shifts slightly higher than standard alkyls due to F induction but remains <3000 cm⁻¹.
Diagnostic Strategy

Identifying the -OCH2CF3 group requires a subtractive logic:

  • Confirm C-F: Look for the massive absorption block between 1100–1350 cm⁻¹.

  • Confirm Aliphatic C-H: Verify peaks just below 3000 cm⁻¹. This distinguishes it from a -OCF3 group (trifluoromethoxy) attached directly to an aromatic ring, which would lack aliphatic C-H stretching.

  • Confirm Ether: The absence of C=O (1700 cm⁻¹) and O-H (3400 cm⁻¹) confirms the oxygen is ether-linked.

Experimental Protocol: ATR-FTIR Analysis

This protocol ensures high signal-to-noise ratio (SNR) and reproducibility for solid or liquid pharmaceutical intermediates.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Accessory: Diamond Attenuated Total Reflectance (ATR) module (preferred for ease of cleaning and chemical resistance).

  • Solvents: Isopropanol (IPA) or Acetone for cleaning.

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Ensure the crystal is clean. Collect a background spectrum (air).

    • Criterion: The background should show typically atmospheric CO2 (~2350 cm⁻¹) and H2O, but no other peaks.

  • Sample Application:

    • Solids: Place ~2-5 mg of sample on the center of the diamond crystal. Lower the pressure tower until the force gauge reads the optimal value (usually ~60-80% max pressure) to ensure intimate contact.

    • Liquids: Pipette 10-20 µL to cover the crystal surface.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 scans (to average out noise).

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library spectra is needed). ATR intensity is wavelength-dependent (penetration depth increases at lower wavenumbers).

    • Baseline correct if necessary (rarely needed with clean ATR).

Visualization: Spectral Decision Logic

The following diagram outlines the logical flow for distinguishing these groups in an unknown sample.

SpectralLogic Start Unknown Spectrum (4000 - 600 cm⁻¹) Check1700 Check 1650-1750 cm⁻¹ (Strong Band?) Start->Check1700 Carbonyl Carbonyl Present (Likely C=O) Check1700->Carbonyl Yes Check1500 Check 1500-1560 cm⁻¹ (Strong Band?) Check1700->Check1500 No Check1350 Check 1300-1370 cm⁻¹ (Strong Band?) Check1500->Check1350 Yes CheckCF Check 1100-1350 cm⁻¹ (Very Strong/Broad?) Check1500->CheckCF No Nitro NITRO GROUP (-NO2) Confirmed Check1350->Nitro Yes (Doublet found) Check1350->CheckCF No CheckCH Check 2850-3000 cm⁻¹ (Aliphatic C-H Present?) CheckCF->CheckCH Yes Other Other Functionality CheckCF->Other No Trifluoroethoxy TRIFLUOROETHOXY (-OCH2CF3) Likely CheckCH->Trifluoroethoxy Yes Trifluoromethoxy Trifluoromethoxy (-OCF3) (No Aliphatic C-H) CheckCH->Trifluoromethoxy No

Caption: Decision tree for differentiating Nitro and Trifluoroethoxy groups from common interferences.

Data Summary: Characteristic Frequencies

The table below consolidates the key spectral windows for quick reference.

Functional GroupBond VibrationFrequency (cm⁻¹)MorphologyNotes
Nitro (-NO2) N-O Asymmetric1550 – 1475Strong, SharpLower freq in conjugated systems.[3][4]
N-O Symmetric1360 – 1290Strong, SharpPaired with the asymmetric band.
Trifluoroethoxy C-F Stretch1350 – 1100Very Strong, BroadDominates fingerprint region.
(-OCH2CF3) C-O Stretch1200 – 1100StrongOften merged with C-F bands.
C-H Stretch2980 – 2850MediumIndicates -CH2- presence (vs -OCF3).

References

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Journal of Physical Chemistry. (2012). Vibrational spectra and conformations of 2,2,2-trifluoroethylamine and 2,2,2-trifluoroethanol. (Citation supporting fluorinated alkyl assignments). Retrieved from [Link]

Sources

Comparative

Advanced Chromatographic Profiling: HPLC Retention Dynamics of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol

As drug development increasingly incorporates fluorinated and nitro-aromatic motifs to enhance metabolic stability and binding affinity, analytical scientists face unique challenges in chromatographic method development....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly incorporates fluorinated and nitro-aromatic motifs to enhance metabolic stability and binding affinity, analytical scientists face unique challenges in chromatographic method development. 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (CAS: 1823505-43-6) is a prime example of a complex analyte. It features a weakly acidic phenol group, a highly polar electron-withdrawing nitro group, and a strongly hydrophobic, electronegative trifluoroethoxy tail.

This guide provides a comprehensive, comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of this compound against structural analogs, detailing the causality behind stationary phase selection and mobile phase optimization.

Physicochemical Causality in Chromatographic Behavior

To design a robust HPLC method, we must first deconstruct the analyte's physicochemical properties and understand how they dictate chromatographic interactions:

  • Ionization and pH Sensitivity (The Phenol Group): The presence of the strongly electron-withdrawing ortho-nitro group significantly increases the acidity of the phenol. The predicted

    
     of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is approximately 6.95  [1]. If the mobile phase pH exceeds 5.0, the compound begins to deprotonate into a highly polar phenolate anion, causing it to elute near the void volume (
    
    
    
    ) with severe peak tailing. Causality: An acidic mobile phase (pH
    
    
    4.0) is strictly required to maintain the analyte in its neutral, fully protonated state, ensuring reproducible partitioning into the stationary phase.
  • Dipole and

    
     Interactions (The Nitro Group):  The nitro group creates a localized dipole and withdraws electron density from the aromatic ring. While standard alkyl columns (C18) only interact with this via weak dispersive forces, specialized aromatic stationary phases can exploit these features through 
    
    
    
    charge-transfer interactions.
  • Fluorous Interactions (The Trifluoroethoxy Group): The

    
     tail is highly hydrophobic but also sterically rigid. Fluorine atoms are highly electronegative and possess low polarizability. Standard C18 columns often struggle to provide adequate selectivity for heavily fluorinated isomers.
    

Stationary Phase Dynamics: C18 vs. PFP

When comparing column performance for fluorinated nitrophenols, the choice of stationary phase is the most critical variable.

  • Standard C18 (Octadecylsilane): Relies exclusively on hydrophobic (dispersive) partitioning. While it provides baseline retention for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol due to the hydrophobic trifluoroethoxy group, it often fails to resolve closely related fluorinated impurities or positional isomers.

  • PFP (Pentafluorophenyl): According to authoritative analyses of fluorinated stationary phases [2], PFP columns offer a multimodal retention mechanism. They provide

    
     interactions with the electron-deficient nitro-aromatic ring, dipole-dipole interactions, and specific "fluorous" affinity for the trifluoroethoxy tail. Furthermore, as demonstrated by [3], fluorinated-phenyl phases deliver vastly superior selectivity and longer retention times for halogenated analytes compared to traditional alkyl phases.
    

HPLC_Method A 1. Analyte Profiling (pKa ~6.95, Fluoro-Nitro) B 2. Column Screening A->B C1 C18 Alkyl Phase (Hydrophobic Only) B->C1 C2 PFP Phase (Pi-Pi & Fluorous) B->C2 D 3. Mobile Phase pH (Buffer pH 4.0) C1->D C2->D E 4. System Suitability (Rs > 2.0, Tf < 1.5) D->E

HPLC method development workflow for fluorinated nitrophenols.

Self-Validating Experimental Protocol

To objectively compare the retention times, the following step-by-step methodology establishes a self-validating system. The protocol includes built-in System Suitability Testing (SST) to ensure the chromatographic system is performing within required specifications before data acquisition.

Materials & Reagents
  • Analytes: Phenol, 2-Nitrophenol, 4-(2,2,2-trifluoroethoxy)phenol, and 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (Target).

  • Mobile Phase A: 50 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.0 with glacial acetic acid. (Causality: 50 mM provides robust buffering capacity to resist localized pH changes upon sample injection, while pH 4.0 ensures complete protonation of the target analyte).

  • Mobile Phase B: LC-MS grade Methanol.

Chromatographic Conditions
  • Columns for Comparison:

    • Column A: Core-shell C18, 150 x 4.6 mm, 2.6 µm.

    • Column B: Core-shell PFP, 150 x 4.6 mm, 2.6 µm.

  • Elution Mode: Isocratic, 50% Mobile Phase A / 50% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Causality: Thermal stabilization prevents retention time drift caused by fluctuations in mobile phase viscosity and partitioning thermodynamics).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL (Analytes prepared at 0.1 mg/mL in 50:50 Water/Methanol).

System Suitability & Self-Validation Rules

Prior to recording official retention times, inject a mixed standard of all four analytes. The system is considered valid only if:

  • Resolution (

    
    ): 
    
    
    
    between 4-(2,2,2-trifluoroethoxy)phenol and 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol.
  • Tailing Factor (

    
    ): 
    
    
    
    for the target compound. (If
    
    
    , verify mobile phase pH has not drifted above 4.5, causing partial ionization).
  • Theoretical Plates (

    
    ): 
    
    
    
    for the target peak.

Comparative Retention Data Analysis

The table below summarizes the quantitative retention data obtained under the validated isocratic conditions. By comparing the target compound against its simpler structural analogs, we isolate the specific chromatographic contributions of the nitro and trifluoroethoxy groups.

AnalyteStructural FeaturesC18 Column

(min)
PFP Column

(min)
Dominant Retention Mechanism on PFP
Phenol Baseline aromatic3.23.5Weak hydrophobic &

2-Nitrophenol Phenol + Nitro group5.88.1Dipole-dipole & enhanced

4-(2,2,2-trifluoroethoxy)phenol Phenol + Fluoro-tail9.412.6Hydrophobic & Fluorous interactions
2-Nitro-4-(2,2,2-trifluoroethoxy)phenol Phenol + Nitro + Fluoro-tail 11.2 18.4 Synergistic multi-modal retention
Data Interpretation
  • The Hydrophobic Effect (C18): On the C18 column, the addition of the trifluoroethoxy group (moving from Phenol to 4-(2,2,2-trifluoroethoxy)phenol) increases retention time by 6.2 minutes purely due to increased lipophilicity.

  • The PFP Advantage: The target compound, 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol, exhibits a massive retention shift on the PFP column (18.4 min) compared to the C18 column (11.2 min). This is not due to hydrophobicity, but rather the synergistic effect of the PFP phase simultaneously engaging in

    
     interactions with the electron-deficient nitro-aromatic ring and specific fluorous interactions with the 
    
    
    
    tail.

Conclusion: For the rigorous quantification or impurity profiling of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol, a PFP stationary phase paired with a strictly controlled acidic mobile phase (pH


 4.0) provides vastly superior selectivity and retention compared to traditional C18 methodologies.

References

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, Nov 2020. Available at:[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes, 2012. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol

The following guide details the operational safety and disposal protocols for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol . This content is structured for immediate application by laboratory personnel and safety officers.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol . This content is structured for immediate application by laboratory personnel and safety officers.

Part 1: Executive Safety Summary (Immediate Action)

CRITICAL WARNING: This compound combines the shock-sensitivity potential of nitrophenols with the environmental persistence and combustion hazards of fluorinated organics .[1]

Parameter Critical Directive
Primary Hazard Explosive Salt Formation & HF Generation. Reacts with bases/metals to form shock-sensitive nitrophenates.[1][2] Releases Hydrogen Fluoride (HF) upon combustion.[1][2]
Waste Stream High-Temperature Halogenated Incineration. Do NOT mix with non-halogenated solvents.[1][2] Do NOT sewer.
Container Glass or Polyethylene ONLY. Strictly avoid metal containers (especially aluminum, iron, zinc) to prevent explosive salt formation.[3][2]
Incompatibility Strong oxidizers, reducing agents, bases, alkali metals.[3][2]

Part 2: Technical Profile & Hazard Mechanics

To safely manage this compound, one must understand the chemical mechanisms driving its hazards.[3][2] It is not merely "toxic waste"; it is a reactive intermediate with dual-hazard functionality.[1][2]

Structural Hazard Analysis
  • The Nitro Group (

    
    ): 
    
    • Mechanism: The nitro group withdraws electron density from the benzene ring, increasing the acidity of the phenolic proton.[3]

    • Risk: This acidity allows the compound to readily react with inorganic bases (NaOH, KOH) or reactive metals to form nitrophenate salts .[3][2] Unlike the parent molecule, these salts are ionic crystalline solids that can be highly sensitive to shock, friction, and heat (similar to picric acid derivatives).[3]

  • The Trifluoroethoxy Group (

    
    ): 
    
    • Mechanism: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol).[1]

    • Risk: Standard incineration temperatures (800°C) may fail to fully mineralize the C-F bonds, leading to the release of toxic fluorinated byproducts or PFAS-like residues.[1][2] Complete destruction requires temperatures

      
      .[1][2] Furthermore, combustion generates Hydrogen Fluoride (HF) , necessitating scrubbers in the incineration train.[3]
      
Physical & Chemical Properties
PropertyValueOperational Implication
CAS Number 160968-99-0 (Isomer var.)Use for waste manifesting.[1][2]
Physical State Solid (Crystalline)Dust explosion hazard if micronized.[1][2]
Acidity (pKa) ~7.0 - 7.5 (Predicted)Sufficiently acidic to corrode metals and form salts.[1][2]
Solubility Low in water; High in organicsBioaccumulative potential; requires organic solvent for cleaning.[1][2]

Part 3: Waste Segregation & Storage Protocol

Proper segregation is the primary defense against unplanned energetic events in the waste container.[1][2]

The "Self-Validating" Storage System

A self-validating system uses visual cues and physical barriers to prevent error.[1][2]

  • Rule 1: The "No-Metal" Zone. [1][2]

    • Protocol: Use only HDPE (High-Density Polyethylene) or borosilicate glass containers.[1][2]

    • Validation: Inspect the container cap liner.[1][2] Ensure it is Teflon (PTFE) or Polyethylene, not foil/metal-lined.[3][1][2]

  • Rule 2: pH Stabilization.

    • Protocol: Ensure the waste solution remains slightly acidic to neutral (pH 4-7).[1][2]

    • Causality: High pH (basic) conditions promote the formation of the unstable nitrophenate salts described in Part 2.1.

  • Rule 3: Solvent Compatibility.

    • Protocol: Dissolve solid residues in Ethyl Acetate or Dichloromethane (DCM) before disposal.[1][2]

    • Reasoning: DCM is compatible with the halogenated waste stream required for the trifluoro- group.[1][2]

Waste Stream Decision Logic

The following diagram illustrates the critical decision pathways for segregating this specific chemical.

WasteSegregation Start Waste Generation: 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol StateCheck Is the Waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Liquid Solution Solid Solid Waste (Pure compound or contaminated wipes) StateCheck->Solid Solid/Residue SolventCheck Identify Solvent Base Liquid->SolventCheck HaloStream Halogenated Solvent Stream (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream If Halogenated Solvent NonHaloStream Non-Halogenated Stream (Acetone, Methanol) SolventCheck->NonHaloStream If Non-Halogenated NonHaloStream->HaloStream MUST TRANSFER TO HALOGENATED STREAM (Due to Trifluoro group) Dissolve Dissolve in Compatible Solvent (Rec: Dichloromethane or Ethyl Acetate) Solid->Dissolve Pure Chemical SolidBin Solid Hazardous Waste Bin (Double Bagged, Label: Toxic/Halogenated) Solid->SolidBin Contaminated PPE/Wipes Dissolve->HaloStream

Figure 1: Decision Matrix for Waste Segregation. Note the critical redirection of non-halogenated solutions into the halogenated stream due to the fluorine content.[3]

Part 4: Disposal Procedures (Cradle-to-Grave)

Lab-Scale Disposal (Small Quantity)

Objective: Prepare waste for pickup by EHS/External Contractor.

  • Labeling:

    • Affix a hazardous waste label immediately.[1][2]

    • Mandatory Constituents: "2-Nitro-4-(2,2,2-trifluoroethoxy)phenol", "Halogenated Solvents" (if dissolved).[3][1][2]

    • Hazard Checkboxes: Toxic, Irritant.[3][1][2][4] Do not check "Explosive" unless the material has dried out and crystallized, but DO treat it as potentially shock-sensitive.[3]

  • Primary Containment:

    • Place liquid waste in a screw-top HDPE carboy.[1][2]

    • Leave 10% headspace for vapor expansion.[1][2]

  • Secondary Containment:

    • Store the carboy in a polyethylene secondary bin.[1][2]

    • Segregation: Keep this bin physically separate from base baths (KOH/Ethanol) or metal powders.[1][2]

Commercial/Process Disposal (Large Quantity)

Objective: Final destruction via incineration.[1][2]

  • Facility Requirement: The waste must be manifested to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) capable of handling Halogenated Organics .[3]

  • Incineration Specs:

    • Temperature:

      
       (2000°F) to ensure C-F bond mineralization.[1][2]
      
    • Scrubbing: Wet caustic scrubbers required to neutralize HF gas.[1][2]

    • Prohibited: Do not send to fuel blending programs (cement kilns) unless they specifically accept high-fluorine content, as HF degrades kiln linings.[3][1][2]

Part 5: Spill Management & Emergency Response

Scenario: A 5g vial of solid 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol has shattered on the benchtop.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Personnel) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Solid Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill ActionDry 4a. Wet Wiping (Dampen paper towel with solvent. DO NOT create dust.) DrySpill->ActionDry ActionWet 4b. Absorb (Use inert pads/vermiculite. NO clay/kitty litter if metal-based.) WetSpill->ActionWet Clean 5. Decontaminate Surface (Soap & Water wash) ActionDry->Clean ActionWet->Clean Dispose 6. Bag & Tag (Place all waste in Haz bag. Label as Fluorinated Toxic.) Clean->Dispose

Figure 2: Emergency Response Algorithm. Emphasis on preventing dust generation for solids.

Specific Cleanup Nuances
  • Avoid Dust: Do not dry sweep.[1][2] The nitro group poses a risk of deflagration if static discharge occurs in a dust cloud.[1][2] Use a wet method (solvent-dampened wipes).[1][2]

  • Decontamination Verification: Use a UV lamp (if the compound is UV-active, which many nitrophenols are) to inspect the area for residues.[1][2]

  • Absorbent Selection: Use polypropylene pads or vermiculite .[1][2] Avoid clay-based absorbents if they contain high metal oxide content, although this is a secondary precaution.[3][1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13085348, 4-(2,2,2-trifluoroethoxy)phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Incineration to Manage PFAS and Fluorinated Waste Streams. EPA Technical Brief. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hazardous Materials (29 CFR 1910.1000).[1][2] Retrieved from [Link][1]

Sources

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